

# A Technical Guide to TI-17 Alloy in Aerospace Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

TI-17, also known as Ti-5Al-2Sn-2Zr-4Cr-4Mo, is a high-strength, near-beta titanium alloy developed for demanding aerospace applications.[1][2][3] Its superior combination of high tensile and creep strength, deep hardenability, and excellent fatigue resistance makes it a critical material for various components in modern aircraft and spacecraft.[1][3] This technical guide provides a comprehensive overview of TI-17, focusing on its material properties, processing, and key applications within the aerospace sector.

Titanium alloys are broadly classified into alpha, alpha-beta, and beta alloys based on their microstructure.[4] TI-17 is classified as a "beta-rich" alpha-beta alloy, allowing for significant variation in its mechanical properties through thermomechanical processing.[1] This flexibility enables the tailoring of the alloy's microstructure to achieve specific performance characteristics required for different aerospace components.[4][5]

# **Material Composition and Physical Properties**

The nominal composition of TI-17 is presented in the table below. The alloying elements are crucial in defining its material characteristics. Aluminum acts as an alpha stabilizer, while molybdenum and chromium are beta stabilizers. Tin and zirconium provide solid solution strengthening.[6]



Element	Content (wt. %)
Aluminum (Al)	5.0
Tin (Sn)	2.0
Zirconium (Zr)	2.0
Molybdenum (Mo)	4.0
Chromium (Cr)	4.0
Titanium (Ti)	Balance

Key physical properties of TI-17 are summarized in the following table:

Property	Value	
Density	0.168 lbs/in³ (4.65 g/cm³)	
Beta Transus Temperature	1635°F (890°C)	

# **Aerospace Applications of TI-17**

The exceptional properties of TI-17 make it a preferred material for several critical aerospace components that experience high stress and elevated temperatures.

## **Gas Turbine Engines**

A primary application of TI-17 is in the manufacturing of gas turbine engine components.[5] Its high strength-to-weight ratio is particularly advantageous for:

- Fan and Compressor Discs: TI-17 is used for fan and compressor discs in modern, highbypass ratio aircraft engines.[1][7] These components require high tensile strength and resistance to fatigue and creep at moderate service temperatures up to 300°C.[7]
- High-Pressure Compressor Components: The alloy's ability to withstand high operational loads makes it suitable for various parts within the high-pressure compressor stages of jet engines.[3]



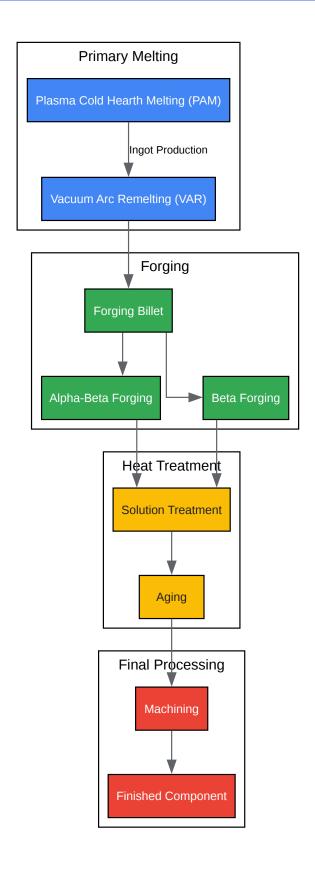
## **Reusable Spacecraft**

The unique properties of TI-17 also make it a candidate for components in reusable spacecraft that endure extreme temperatures during re-entry. Its ability to form a protective oxide layer at high temperatures is a key advantage in such applications.

# **Manufacturing and Processing of TI-17 Components**

The production of TI-17 components with the desired mechanical properties involves a series of controlled thermomechanical processes. The typical manufacturing workflow for a TI-17 aerospace component is illustrated below.





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Caption: Manufacturing workflow for TI-17 aerospace components.



# **Experimental Protocols: Forging and Heat Treatment**

The microstructure and, consequently, the mechanical properties of TI-17 are highly dependent on the forging and heat treatment processes.

#### Forging Protocols:

- Alpha-Beta Forging: This process is performed within the alpha-beta phase field, typically in the temperature range of 1500°F to 1575°F.[1] A total reduction of 50% to 75% is recommended to achieve a fine, equiaxed alpha grain structure, which imparts good fatigue strength.[1]
- Beta Forging: Conducted above the beta transus temperature, in the range of 1650°F to 1799°F, this process results in a coarser, acicular (lamellar) alpha microstructure upon cooling.[1] This structure generally provides higher fracture toughness and creep resistance.
  [5] A final reduction of 30% to 50% in a single step is often recommended.[1]

#### **Heat Treatment Protocols:**

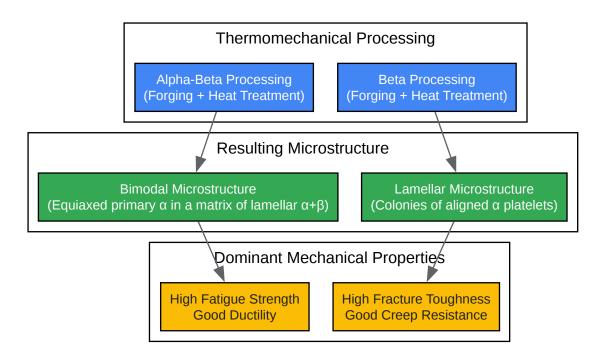
The heat treatment of TI-17 is a critical step to achieve the desired strength and toughness. The specific protocol depends on the prior forging process.

- For Alpha-Beta Processed Material:
  - First Solution Treatment: Heat the material to a temperature between 1500°F and 1575°F and hold for 4 hours, followed by rapid air cooling.[1] Higher temperatures within this range are used to achieve higher toughness.[1]
  - Second Solution Treatment: Re-heat the material to 1475°F, hold, and then water quench.
    [1]
  - Aging: Age the material at a temperature between 1150°F and 1200°F for 8 hours, followed by air cooling.[1]
- For Beta Processed Material:
  - Solution Anneal: Heat the material to 1475°F and hold for 4 hours, followed by a water quench.[1]



 Aging: Age the material at a temperature between 1150°F and 1200°F for 8 hours, followed by air cooling.[1]

The relationship between the processing route and the resulting microstructure is crucial for the final component's performance.



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Caption: Relationship between processing, microstructure, and properties of TI-17.

# **Mechanical Properties**

The mechanical properties of TI-17 can be tailored through the processing routes described above. The table below presents typical tensile properties of TI-17 in a solution treated and aged condition.



Property	Room Temperature	400°C (752°F)
Ultimate Tensile Strength (UTS)	1150 MPa	870 MPa
0.2% Yield Strength	1060 MPa	700 MPa
Elongation (5d)	6%	10%
Hardness	~39-40 HRC	-

Research has shown that a lamellar microstructure in TI-17 exhibits superior fracture toughness and resistance to fatigue crack growth compared to a bimodal microstructure.[5] This is attributed to a more tortuous crack path in the lamellar structure, which impedes crack propagation.[5]

## Conclusion

TI-17 is a versatile and high-performance titanium alloy that plays a crucial role in the aerospace industry. Its combination of high strength, toughness, and fatigue resistance, coupled with the ability to tailor its properties through controlled thermomechanical processing, makes it an ideal material for critical components in gas turbine engines and other aerospace structures. A thorough understanding of the relationships between processing, microstructure, and mechanical properties is essential for optimizing the performance and reliability of TI-17 components in their demanding operational environments.

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- To cite this document: BenchChem. [A Technical Guide to TI-17 Alloy in Aerospace Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b337695#overview-of-ti-17-applications-in-aerospace]

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